molecular formula C8H10N2O2 B1524931 2-Ethyl-4-methylpyrimidine-5-carboxylic acid CAS No. 1239782-97-8

2-Ethyl-4-methylpyrimidine-5-carboxylic acid

Cat. No. B1524931
CAS RN: 1239782-97-8
M. Wt: 166.18 g/mol
InChI Key: BBVREYZUQSMPTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-4-methylpyrimidine-5-carboxylic acid (EMPA) is an organic compound belonging to the family of pyrimidine carboxylic acids. It is a colorless solid that is used as a precursor in the synthesis of various compounds such as pharmaceuticals, agrochemicals, and dyes. EMPA has a wide range of applications in the fields of science, technology, and medicine. It is also used as an intermediate in the synthesis of other compounds.

Scientific Research Applications

Synthesis and Chemical Properties

  • Facile Synthesis of Pyrimidine Derivatives : A study reported the synthesis of 5-halopyrimidine-4-carboxylic acid esters via a Minisci reaction, highlighting its application in preparing CK2 inhibitors and showcasing radical chemistry's role in developing pharmacologically active molecules (Regan et al., 2012).

  • Regioselective Synthesis Under Solvent-Free Conditions : Research has shown that ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates react under microwave irradiation and solvent-free conditions to produce novel pyrimido[1,2-a]pyrimidines, suggesting a pathway for synthesizing complex pyrimidine frameworks efficiently (Eynde et al., 2001).

Biological Applications and Potential

  • Antiviral Activity of Pyrimidine Derivatives : A study investigated the antiviral properties of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines against retroviruses, revealing significant inhibition of virus replication in cell culture. This research emphasizes the potential of pyrimidine derivatives in developing antiretroviral therapies (Hocková et al., 2003).

  • Cytotoxic Activity of Pyrimidine Derivatives : Another study focused on the synthesis and cytotoxic evaluation of novel 5-methyl-4-thiopyrimidine derivatives, highlighting their potential in cancer therapy. The research assessed these compounds' cytotoxicity against various cancer cell lines, providing insights into their applicability as anticancer agents (Stolarczyk et al., 2018).

  • Antimicrobial Activity : The synthesis and evaluation of pyrimidine glycosides for antimicrobial activity were explored, with certain compounds displaying significant to moderate antibacterial and promising antifungal activities. This underscores the utility of pyrimidine derivatives in developing new antimicrobial agents (El‐Sayed et al., 2008).

properties

IUPAC Name

2-ethyl-4-methylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-3-7-9-4-6(8(11)12)5(2)10-7/h4H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVREYZUQSMPTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C(=N1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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